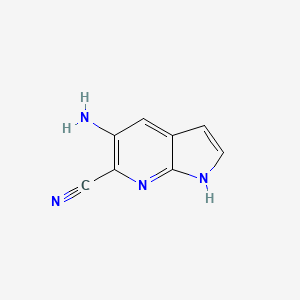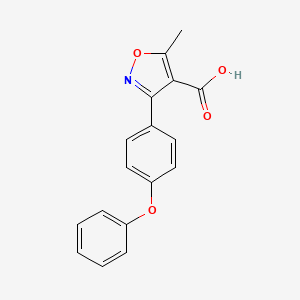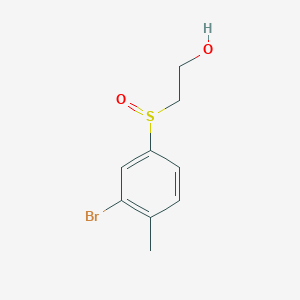
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Novel Synthesis Strategies : A study by Das et al. (2009) discusses a novel strategy for synthesizing substituted benzenes, which is relevant to understanding the synthesis pathways of related compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.
Functionalization and Complexation : Tavman (2006) provides insights into the synthesis and characterization of benzimidazole derivatives and their complexes, highlighting the importance of functionalization in compounds similar to 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol (Tavman, 2006).
Reaction Dynamics : The work of Grob and Spaar (1970) on solvolysis reactions of bromodienes in ethanol provides insights into the reaction dynamics of similar bromo-substituted compounds.
Spectroscopy and Structural Analysis
Spectroscopic Properties : An investigation into the structure and spectroscopic properties of bromo-substituted benzanthrone by Kirilova et al. (2018) highlights the techniques used to analyze compounds like 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol.
Mass Spectrometry in Drug Analysis : The study by Holman et al. (2008) explores the use of mass spectrometry in analyzing drug metabolites, which is relevant for understanding the fragmentation and structure of similar compounds.
Applications in Biological and Pharmaceutical Research
Biologically Active Compounds Synthesis : Akbaba et al. (2010) discuss the synthesis of a biologically active natural product, which is pertinent to understanding the potential applications of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol in drug development.
Coenzyme Analogues and Enzyme Systems : Research by Gunsalus et al. (1978) on coenzyme analogues and their activity in enzyme systems could provide insights into the biological interactions of similar compounds.
Propriétés
IUPAC Name |
2-(3-bromo-4-methylphenyl)sulfinylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHVVIMRRZYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



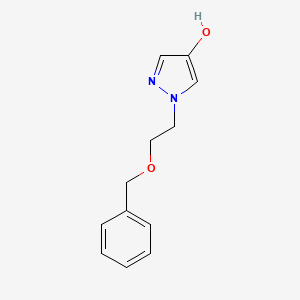
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
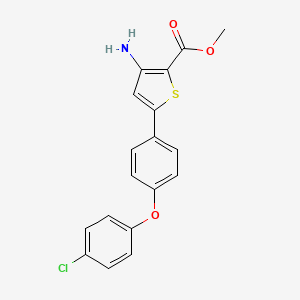
![1'-Benzyl 1-tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1383122.png)
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![Benzyl 4-chloro-2-(methylsulfonyl)-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1383124.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383125.png)
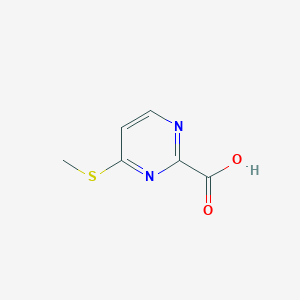
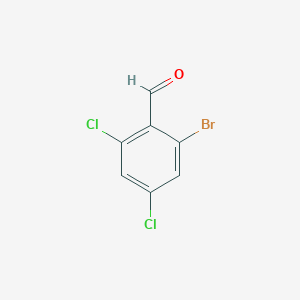
![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
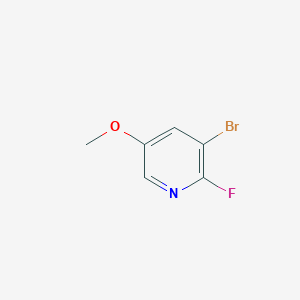
![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)
